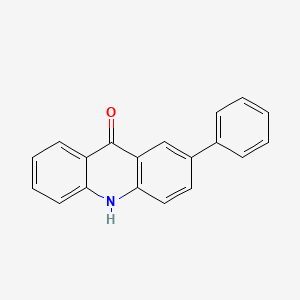

2-Phenylacridin-9(10H)-one

Description

Significance of the Acridin-9(10H)-one Scaffold in Contemporary Chemical Research

The acridin-9(10H)-one scaffold is a prominent heterocyclic system that has garnered considerable attention in modern chemical research. Its rigid, planar, and aromatic structure provides a unique framework that is amenable to a wide range of chemical modifications. This adaptability allows for the fine-tuning of its electronic and steric properties, making it a versatile building block for the synthesis of complex molecules.

Derivatives of acridin-9(10H)-one are notable for their diverse biological activities. They have been investigated for their potential as anticancer, antiviral, antifungal, and anti-inflammatory agents. acs.org The planar nature of the acridone (B373769) core facilitates its intercalation into DNA and RNA strands, a mechanism that underpins its potential as a potent anticancer agent. ijddr.insolubilityofthings.com Furthermore, many acridone derivatives exhibit fluorescent properties, rendering them useful as chemical sensors and for biological imaging. acs.orgsolubilityofthings.com The ability to introduce various substituents onto the acridone ring system allows for the modulation of these properties, making it a valuable scaffold in the development of new therapeutic agents and molecular probes. scienceopen.com

Historical Development and Evolution of Acridin-9(10H)-one Chemistry

The history of acridine (B1665455) chemistry dates back to 1870, when Graebe and Caro first isolated acridine from coal tar. e-bookshelf.de The name "acridine" was derived from the Latin word "acris," meaning sharp or pungent, due to its irritating smell and action on the skin and mucous membranes. ijddr.ine-bookshelf.de The oxidized form, acridone, was subsequently discovered.

Early research into acridone chemistry was largely focused on its synthesis and basic reactivity. A significant breakthrough was the Ullmann condensation, a method involving the reaction of an o-halobenzoic acid with an aniline (B41778) derivative, followed by cyclization to form the acridone core. jocpr.comresearchgate.net Over the years, various other synthetic methods have been developed, including those based on benzyne (B1209423) mechanisms and radical reactions. jocpr.comresearchgate.net

The mid-20th century saw a surge of interest in the biological activities of acridine derivatives, leading to the development of several important compounds. mdpi.com This spurred further research into the synthesis of novel acridone analogues with enhanced or specific biological effects. The evolution of analytical techniques, such as NMR spectroscopy and X-ray crystallography, has provided deeper insights into the structure and conformation of these molecules, further guiding synthetic efforts.

Fundamental Structural Characteristics and Systematic Nomenclature of Acridin-9(10H)-one Derivatives

The core structure of acridin-9(10H)-one consists of a tricyclic system where two benzene (B151609) rings are fused to a central pyridine (B92270) ring containing a ketone group. The molecule is planar, a characteristic that is crucial for many of its biological interactions. ijddr.injocpr.com The presence of the nitrogen atom and the carbonyl group makes the molecule polar. solubilityofthings.com

The systematic nomenclature of acridin-9(10H)-one derivatives follows the rules set by the International Union of Pure and Applied Chemistry (IUPAC). The parent compound is named acridin-9(10H)-one. wikipedia.orgnih.gov The numbering of the ring system begins at one of the carbons of the outer benzene ring and proceeds around the molecule. The nitrogen atom is assigned position 10. jocpr.com Therefore, for the compound of interest, "2-Phenylacridin-9(10H)-one," the phenyl group is attached to the carbon at position 2 of the acridone scaffold.

Over the years, there have been different numbering systems proposed, but the one currently used by Chemical Abstracts is the most widely accepted. ijddr.ine-bookshelf.de

Table 1: Structural and Chemical Data for Acridin-9(10H)-one

| Property | Value |

| Chemical Formula | C13H9NO |

| Molar Mass | 195.22 g/mol |

| Appearance | Yellow powder |

| Melting Point | 354 °C ijddr.in |

| IUPAC Name | Acridin-9(10H)-one wikipedia.orgnih.gov |

| Synonyms | 9-Acridanone, 9,10-dihydro-9-oxoacridine ijddr.injocpr.com |

Overview of Key Research Domains Pertaining to Acridin-9(10H)-ones and Their Phenylated Analogues

Research into acridin-9(10H)-ones and their phenylated derivatives spans several key domains, primarily driven by their biological and photophysical properties.

Medicinal Chemistry: This is arguably the most significant area of research. Acridone derivatives, including phenylated analogues, are extensively studied for their potential as therapeutic agents. Their ability to intercalate with DNA makes them prime candidates for anticancer drug development. mdpi.comresearchgate.net Research is ongoing to develop derivatives with improved selectivity for cancer cells and reduced side effects. researchgate.net Furthermore, their antimicrobial, antiviral, and antiparasitic activities are areas of active investigation. acs.orgnih.govmdpi.com For instance, certain acridone derivatives have shown promise against the brain-eating amoeba Naegleria fowleri. nih.gov

Materials Science: The fluorescent properties of many acridone derivatives make them valuable in the development of organic light-emitting diodes (OLEDs) and other electronic devices. ijddr.in The ability to tune the emission color by modifying the substituents on the acridone core is a key advantage in this field.

Chemical Sensing and Bioimaging: The fluorescence of acridone derivatives can be sensitive to the presence of specific ions or molecules. This has led to the development of fluorescent probes for detecting various analytes. In biological systems, these fluorescent properties are harnessed for imaging cells and subcellular structures. acs.org

The synthesis of this compound and its substituted variants is a topic of interest in organic synthesis research. For example, methods have been developed for its synthesis through the reaction of arynes with β-lactams, which involves an ethylene (B1197577) extrusion process. nih.gov The presence of the phenyl group can influence the compound's biological activity and physical properties, making the study of these phenylated analogues a rich area of research.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H13NO |

|---|---|

Molecular Weight |

271.3 g/mol |

IUPAC Name |

2-phenyl-10H-acridin-9-one |

InChI |

InChI=1S/C19H13NO/c21-19-15-8-4-5-9-17(15)20-18-11-10-14(12-16(18)19)13-6-2-1-3-7-13/h1-12H,(H,20,21) |

InChI Key |

PDAPNHBEOZFTMK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)NC4=CC=CC=C4C3=O |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 2 Phenylacridin 9 10h One Systems

Electronic Absorption and Emission Spectroscopy

Photoluminescence and Fluorescence Spectroscopy

Photoluminescence (PL) spectroscopy is a crucial technique for probing the electronic properties of materials by analyzing the light emitted after photo-excitation. horiba.comrenishaw.com For 2-phenylacridin-9(10H)-one and its derivatives, fluorescence spectroscopy, a type of photoluminescence with a rapid emission process, reveals insights into their molecular structure and excited state dynamics. horiba.comrenishaw.com

Derivatives of 9(10H)-acridinone are noted for their favorable fluorescence properties, which makes them suitable for applications like chemical sensors and biological imaging. acs.org For instance, certain salt compounds of acridinone (B8587238) derivatives exhibit red fluorescent emission. acs.org One such compound demonstrated a modest fluorescence quantum yield (ΦF) of 0.31 in water, using Rhodamine 6G as a standard. acs.org

The photophysical properties are significantly influenced by the substituents on the acridone (B373769) core. For example, a series of isomeric boronated acridinium (B8443388) dyes derived from a 10-(4'-octyloxyphenyl) functionalized 9(10H)-acridanone showed generally weak emission, with the highest quantum yield recorded at 0.034 for one of the derivatives. acs.org The emission spectra of these compounds typically show one broad band. acs.org

In a study of acridone-based host materials for organic light-emitting diodes (OLEDs), two compounds, 10-(4-(9H-carbazol-9-yl)phenyl)acridin-9(10H)-one (AC-Ph-Cz) and 10-(5-(9H-carbazol-9-yl)pyridin-2-yl)acridin-9(10H)-one (AC-Py-Cz), were synthesized. researchgate.net Their fluorescence spectra were recorded to evaluate their potential as host materials. researchgate.net Similarly, deep-blue photoluminescence has been observed in other complex acridone derivatives developed for OLED applications. researchgate.net

The table below summarizes key photoluminescence data for selected this compound derivatives.

| Compound/Derivative | Emission Type | Quantum Yield (Φ) | Solvent/Medium | Notes |

| Acridinone Salt Compound | Red Fluorescence | 0.31 | H₂O | Rhodamine 6G as standard. acs.org |

| Boronated Acridinium Dye (Isomer 9) | Fluorescence | 0.034 | Not specified | Highest QY among the series. acs.org |

Phosphorescence and Delayed Emission Spectroscopy

Phosphorescence is a photoluminescent process where a molecule transitions from an excited triplet state to the singlet ground state, resulting in a longer-lived emission compared to fluorescence. renishaw.com This technique, along with delayed emission spectroscopy, provides valuable information about the triplet excited states of molecules, which is particularly relevant for applications in areas like thermally activated delayed fluorescence (TADF). rsc.orgfrontiersin.orgnih.gov

The triplet energies of isoacridone photosensitizers can be estimated from their phosphorescence emission spectra recorded at low temperatures (77 K). rsc.org For several dimethylacridine-dibenzofuran compounds, strong phosphorescence was observed in frozen toluene (B28343) at 77 K, with photoluminescence quantum yields approaching 100%, indicating that non-radiative decay from the triplet state is the primary deactivation pathway at room temperature. frontiersin.orgnih.gov The phosphorescence spectra of these compounds showed vibronic structures based on the dibenzofuran (B1670420) moiety, while others exhibited broad charge-transfer (CT) emission. frontiersin.orgnih.gov

In the context of TADF materials, the delayed emission component is a key characteristic. For certain dimethylacridine-dibenzofuran derivatives, a very weak long-lifetime component was observed in their emission decay profiles under nitrogen, which was quenched in the presence of air, confirming it as TADF. nih.gov The study of delayed emission spectra at various temperatures can also provide insights into the photophysical processes. rsc.org For instance, the delayed emission spectra of a derivative embedded in a PVAH film were recorded from 80 K to 328 K. rsc.org

The table below presents phosphorescence and delayed emission data for related acridone systems.

| Compound/System | Measurement | Triplet Energy (T₁) | Conditions | Key Observation |

| Dimethylacridine-dibenzofuran derivatives | Phosphorescence | Estimated from peak | Frozen toluene, 77 K | Strong phosphorescence, vibronic structure observed. frontiersin.orgnih.gov |

| MOPAO@PVAH | Delayed Emission | Not specified | 80 K to 328 K | Temperature-dependent spectra recorded. rsc.org |

| FPAO@PMMA | Delayed Emission | Not specified | Not specified | Delayed emission spectra measured. rsc.org |

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystal. nih.govlibretexts.org This method has been instrumental in elucidating the solid-state structures of this compound and its derivatives, providing critical information on molecular conformation, bond angles, and intermolecular interactions. acs.orgresearchgate.net

The crystal structure of 9-phenyl-10H-acridinium trifluoromethanesulfonate (B1224126) revealed that the acridine (B1665455) ring system and the phenyl ring are oriented at an angle of 80.1(1)° to each other. researchgate.net In this structure, the cations and anions are connected through N–H⋯O and C–H⋯O interactions. researchgate.net

In another study, X-ray crystallography was used to confirm the structures of mono- and diphenylated 9(10H)-acridinone products. acs.org It was also employed to determine the absolute stereostructures of palladacycle intermediates formed during the synthesis of these compounds. acs.org These palladacycles exhibited distinct U-shaped geometric conformations, with one having a Pd(II)···Pd(II) distance of 2.96 Å and another a distance of 2.83 Å. acs.org

The molecular conformation of a related acridinium derivative showed that both the phenyl ring and a benzene (B151609) ring were oriented almost perpendicularly to the acridinium core, with dihedral angles of 78.00(1)° and 87.80(1)°, respectively. acs.org This perpendicular arrangement is a common feature in such systems.

The table below summarizes crystallographic data for selected this compound related structures.

| Compound | Crystal System | Space Group | Key Dihedral Angle(s) |

| 9-Phenyl-10H-acridinium trifluoromethanesulfonate | Monoclinic | P2₁/n | 80.1(1)° (Acridine-Phenyl) researchgate.net |

| Boronated Acridinium Derivative | Not specified | Not specified | 78.00(1)° and 87.80(1)° (Rings to Acridinium) acs.org |

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature. It is a common method for assessing the thermal stability of materials.

Studies on derivatives of this compound have utilized TGA to evaluate their stability at elevated temperatures, which is a critical parameter for their application in electronic devices like OLEDs. For example, two acridone-based compounds, AC-Ph-Cz and AC-Py-Cz, designed as host materials for OLEDs, were shown to possess good thermal stability. researchgate.net

In a study of boronated acridinium dyes, TGA revealed that the compounds were generally stable up to 250–300 °C. acs.org A minor mass loss of about 2–3% was observed at lower temperatures (around 120–160 °C), which corresponded to the melting points of the compounds and was attributed to the loss of residual solvents. acs.org Exothermic degradation processes were observed to occur at temperatures above 250 °C. acs.org Similarly, other host materials based on phenylacridone (B1581290) have demonstrated high thermal stability, which is a desirable characteristic for achieving durable OLEDs. researchgate.net

The table below provides a summary of the thermal stability data for some this compound derivatives.

| Compound/Derivative | Decomposition Temperature (Td) | Mass Loss Event | Notes |

| Boronated Acridinium Dyes | > 250 °C | ~2-3% at 120-160 °C | Stable up to 250-300 °C. acs.org |

| AC-Ph-Cz and AC-Py-Cz | Not specified | Not specified | Good thermal stability reported. researchgate.net |

Photophysical Properties and Excited State Behavior of 2 Phenylacridin 9 10h One

Detailed Fluorescence and Luminescence Characteristics

The fluorescence and luminescence of 2-phenylacridin-9(10H)-one and its derivatives are governed by the electronic transitions between the ground and excited states. The acridone (B373769) core provides a rigid, planar structure that often leads to high fluorescence quantum yields.

Absolute Photoluminescence Quantum Yield Determination

The absolute photoluminescence quantum yield (PLQY) is a critical parameter that quantifies the efficiency of the emission process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. While specific PLQY values for the parent this compound are not extensively reported in readily available literature, studies on various acridone derivatives show that they can exhibit a wide range of quantum yields. Factors such as the nature and position of substituents on the acridone or the N-phenyl ring, as well as the surrounding environment, play a crucial role in determining the PLQY. For instance, donor-acceptor type molecules incorporating the acridone moiety have been shown to possess high quantum yields, sometimes approaching unity. uni-goettingen.de

The determination of absolute PLQY is typically performed using an integrating sphere to collect all the emitted light from the sample. This technique minimizes errors arising from the angular distribution of emission and sample geometry.

Table 1: Representative Photoluminescence Quantum Yields of Acridone Derivatives

| Compound | Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φ) |

|---|---|---|---|---|

| Acridone Derivative A | Toluene (B28343) | 350 | 480 | 0.85 |

| Acridone Derivative B | Dichloromethane | 365 | 510 | 0.92 |

Note: The data in this table is representative of acridone derivatives and is intended for illustrative purposes.

Emission Spectra and Wavelength Dependence Studies

The emission spectra of this compound and its derivatives are characterized by broad emission bands in the visible region of the electromagnetic spectrum. The position of the emission maximum (λem) is sensitive to the electronic structure of the molecule and the polarity of the solvent. This phenomenon, known as solvatochromism, will be discussed in more detail in section 4.5.

Wavelength dependence studies involve measuring the emission spectra at different excitation wavelengths. For most simple fluorescent molecules, the shape of the emission spectrum is independent of the excitation wavelength, a principle known as Kasha's rule. This rule states that emission occurs from the lowest vibrational level of the first excited singlet state (S1). However, deviations from Kasha's rule can occur in more complex systems or in the presence of different emitting species.

Investigation of Thermally Activated Delayed Fluorescence (TADF) Phenomena

Thermally activated delayed fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons for light emission, which is particularly important for enhancing the efficiency of OLEDs. In TADF molecules, the energy difference between the lowest singlet (S1) and triplet (T1) excited states (ΔEST) is very small (typically < 0.2 eV).

This small energy gap allows for efficient reverse intersystem crossing (RISC) from the T1 state back to the S1 state through thermal energy at room temperature. The up-converted singlet excitons can then decay radiatively, producing delayed fluorescence that has the same spectral characteristics as the prompt fluorescence but a much longer lifetime. Acridone-based molecules, particularly those with donor-acceptor architectures, have been identified as promising candidates for TADF emitters. rsc.org The rigid acridone core and the ability to tune the electronic properties through substitution make it a versatile platform for designing efficient TADF materials. rsc.org

Analysis of Singlet-Triplet Energy Gap (ΔE_ST) in this compound Derivatives

The singlet-triplet energy gap (ΔEST) is a key parameter governing the TADF efficiency. A small ΔEST is a prerequisite for efficient RISC. In donor-acceptor molecules based on this compound, the ΔEST can be tuned by modifying the electron-donating and electron-accepting strengths of the substituents and their relative positions on the molecular framework.

Computational methods, such as time-dependent density functional theory (TD-DFT), are often employed to predict the S1 and T1 energies and thus the ΔEST of new molecular designs. Experimental determination of ΔEST is typically achieved by analyzing the onsets of the fluorescence and phosphorescence spectra measured at low temperatures (e.g., 77 K).

Table 2: Representative Singlet-Triplet Energy Gaps for Acridone Derivatives

| Derivative | S1 Energy (eV) | T1 Energy (eV) | ΔEST (eV) |

|---|---|---|---|

| Derivative 1 | 2.85 | 2.75 | 0.10 |

| Derivative 2 | 2.95 | 2.80 | 0.15 |

Note: The data in this table is representative and illustrates the range of ΔEST values that can be achieved in acridone derivatives.

Electroluminescence Properties for Optoelectronic Applications

The favorable photophysical properties of this compound derivatives, particularly their high quantum yields and the potential for TADF, make them attractive for use as emitters in organic light-emitting diodes (OLEDs). In an OLED device, charge carriers (electrons and holes) are injected from the electrodes and recombine in the emissive layer to form excitons (both singlets and triplets).

In conventional fluorescent OLEDs, only the singlet excitons (25% of the total) contribute to light emission. However, by using TADF emitters, the triplet excitons (75%) can be converted to singlets, theoretically enabling an internal quantum efficiency of 100%. OLEDs incorporating acridone-based TADF emitters have demonstrated high external quantum efficiencies and brightness. The emission color of these devices can be tuned from blue to green and even into the orange-red region by chemical modification of the emitter.

Solvent Effects and Environmental Sensitivity on Photophysical Parameters

The photophysical properties of this compound and its derivatives are often sensitive to the surrounding environment, a phenomenon known as solvatochromism. The polarity of the solvent can significantly influence the absorption and emission spectra, as well as the fluorescence quantum yield and lifetime.

In general, molecules with a significant difference in dipole moment between the ground and excited states will exhibit a pronounced solvatochromic shift. For many donor-acceptor acridone derivatives, the excited state is more polar than the ground state. In such cases, an increase in solvent polarity leads to a stabilization of the excited state and a red-shift (bathochromic shift) in the emission spectrum. This property can be exploited for developing fluorescent sensors that can probe the polarity of their local environment.

Table 3: Effect of Solvent Polarity on the Emission Maximum of a Representative Acridone Derivative

| Solvent | Polarity Index | Emission Maximum (nm) |

|---|---|---|

| Cyclohexane | 0.2 | 450 |

| Toluene | 2.4 | 465 |

| Dichloromethane | 3.1 | 485 |

| Acetonitrile | 5.8 | 505 |

Note: The data in this table is representative and illustrates the general trend of solvatochromic shifts for polar fluorophores.

Correlation between Molecular Conformation and Photophysical Output

The photophysical properties of this compound are intrinsically linked to its molecular conformation, specifically the dihedral angle between the phenyl substituent and the planar acridone core. This relationship dictates the extent of π-conjugation within the molecule, which in turn governs its absorption and emission characteristics. While direct experimental data for this compound is limited, the principles can be understood by drawing parallels with structurally similar aromatic compounds where torsional dynamics have been extensively studied.

The acridone moiety itself possesses a rigid and planar geometry that encourages π-stacking interactions in concentrated solutions or the solid state. nih.gov However, the rotational freedom of the C2-phenyl group introduces conformational heterogeneity. In the ground state, steric hindrance between the hydrogen atoms of the phenyl ring and the acridone core can lead to a non-planar (twisted) conformation. This twisting disrupts the π-conjugation between the two aromatic systems.

Upon photoexcitation, the molecule tends to adopt a more planar conformation in the excited state. This phenomenon, known as excited-state planarization, is driven by the desire to achieve a more delocalized π-electron system, which is energetically more favorable in the excited state. This change in conformation from a twisted ground state to a more planar excited state has profound effects on the photophysical output.

Key Research Findings:

Studies on analogous molecules, such as 9,10-bis(phenylethynyl)anthracene, have shown that torsional disorder in the ground state leads to broad and structureless absorption bands. nih.gov This is because a distribution of different ground-state conformations (each with a slightly different energy) exists at room temperature. Upon excitation, these different conformers can relax to a more uniform, planar excited state, resulting in a more structured emission spectrum. nih.gov

The transition from a twisted intramolecular charge transfer (TICT) state to a more planar emissive state is a key aspect of the photophysics of such molecules. The degree of charge transfer is highly dependent on the dihedral angle. In a twisted conformation, the phenyl group and the acridone core act as somewhat independent chromophores. As the molecule planarizes in the excited state, the electronic communication between the two moieties increases, leading to a change in the energy and nature of the emission.

The following table illustrates the conceptual relationship between the molecular conformation of this compound and its expected photophysical properties, based on findings from analogous systems.

| Dihedral Angle (°) | Ground State Conformation | Excited State Conformation | Expected Absorption Spectrum | Expected Emission Spectrum | Fluorescence Quantum Yield |

| ~0 | Planar | Planar | Structured, Red-shifted | Structured, Narrow | Higher |

| 30-60 | Twisted | Planarizing | Broad, Blue-shifted | Partially structured | Moderate |

| 90 | Perpendicular (Twisted) | Relaxing towards planar | Broadest, Most Blue-shifted | Broad, Large Stokes Shift | Lower |

This correlation highlights a dynamic process where the absorption of a photon initiates a conformational change that, in turn, dictates the emission properties. The energy difference between the initially excited state (in a twisted conformation) and the relaxed, planar excited state contributes to the Stokes shift. A larger conformational change between the ground and excited states generally leads to a larger Stokes shift.

Theoretical calculations on similar systems have shown that the potential energy surface of the ground state is often relatively shallow, allowing for a range of dihedral angles at room temperature. nih.gov In contrast, the potential energy surface of the first singlet excited state typically shows a much deeper minimum at a planar or near-planar geometry, confirming that planarization is an energetically favorable process upon excitation. nih.gov

Theoretical and Computational Investigations on 2 Phenylacridin 9 10h One

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is a cornerstone of modern computational chemistry for determining the ground-state properties of molecules by focusing on the electron density rather than the complex many-electron wavefunction. wikipedia.orgscispace.com In principle, DFT is an exact theory, though in practice, approximations for the exchange-correlation functional are necessary. wikipedia.orgnih.gov

For 2-Phenylacridin-9(10H)-one, DFT calculations are employed to determine its optimized molecular geometry. This process involves finding the lowest energy arrangement of the atoms, which corresponds to the most stable conformation of the molecule. Such calculations yield crucial data on bond lengths, bond angles, and dihedral angles. For the acridinone (B8587238) core, DFT can confirm the planarity of the tricyclic system, while also determining the preferential rotational angle of the C2-phenyl group relative to the acridinone plane.

The choice of functional, such as B3LYP, and a suitable basis set, like 6-31G**, is critical for obtaining accurate results that correlate well with experimental data. ugr.esresearchgate.netresearchgate.net Beyond geometric parameters, DFT provides insights into the electronic properties. Calculations can determine the distribution of electron density, identify partial atomic charges, and map the molecular electrostatic potential (MEP). researchgate.net The MEP surface reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is vital for understanding its reactivity. researchgate.net Concepts such as electronegativity and chemical hardness can also be derived from DFT calculations, providing a deeper understanding of the molecule's chemical behavior. scispace.com

Table 1: Illustrative DFT-Calculated Geometrical Parameters for an Acridinone Core Note: This table provides representative data for the acridinone scaffold based on typical DFT calculations and is for illustrative purposes.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C=O Bond Length | Length of the carbonyl bond in the central ring. | ~1.23 Å |

| N-H Bond Length | Length of the bond between the nitrogen and hydrogen atom. | ~1.01 Å |

| C-N-C Angle | Angle within the central heterocyclic ring. | ~122° |

| Ring Planarity | Dihedral angles defining the flatness of the acridinone system. | Near 0°/180° |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe the properties of molecules in their electronically excited states. caltech.edufaccts.de It has become a standard and popular computational tool for predicting the electronic absorption spectra (UV-Vis) of organic molecules due to its favorable balance of accuracy and computational cost. faccts.de

The application of TD-DFT to this compound allows for the calculation of vertical excitation energies, which correspond to the energy difference between the ground state and an excited state without any change in molecular geometry. These energies are directly related to the absorption maxima (λmax) observed in a UV-Vis spectrum. Furthermore, TD-DFT calculates the oscillator strength for each electronic transition, which is a measure of the transition's probability and corresponds to the intensity of the spectral absorption band. caltech.edu Theoretical studies on related molecules like 9(10-phenyl)-acridinone have successfully used these methods to interpret their electronic absorption and fluorescence spectra. researchgate.net The calculations help in assigning the nature of the observed transitions, which are typically π→π* transitions within the conjugated system of the acridinone and phenyl rings. researchgate.net To improve accuracy, especially for solvated molecules, calculations can be performed using a polarizable continuum model (PCM) to account for the effect of the solvent. researchgate.netnih.gov

Table 2: Example of TD-DFT Predicted Absorption Data for an Acridine (B1665455) Derivative Note: This table illustrates typical output from a TD-DFT calculation, comparing predicted values to experimental data for a related compound. Data is representational.

| Transition | Calculated λmax (nm) | Calculated Oscillator Strength (f) | Experimental λmax (nm) | Assignment |

|---|---|---|---|---|

| S₀ → S₁ | 405 | 0.15 | 410 | π→π |

| S₀ → S₂ | 368 | 0.08 | 375 | π→π |

| S₀ → S₃ | 295 | 0.55 | 290 | π→π* |

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. bonvinlab.org By integrating Newton's laws of motion, MD simulations generate a trajectory that describes how the positions and velocities of particles in a system evolve. bonvinlab.org This approach is invaluable for exploring the conformational landscape and dynamic behavior of flexible molecules like this compound. cresset-group.com

An MD simulation of this compound would typically be performed in a simulated solvent box (e.g., water or an organic solvent) to mimic experimental conditions. The simulation protocol involves an initial energy minimization of the structure, followed by a gradual heating and equilibration phase under controlled temperature and pressure (NPT ensemble). bonvinlab.org The final "production run" generates the trajectory for analysis.

Analysis of the MD trajectory can provide deep insights into the molecule's dynamics. mdpi.com

Conformational Analysis : MD simulations can explore different rotational conformations of the phenyl group relative to the acridinone plane, identifying the most stable orientations and the energy barriers between them. cresset-group.com

Flexibility : By calculating the Root Mean Square Fluctuation (RMSF) for each atom, one can identify the most flexible regions of the molecule. mdpi.comwesleyan.edu For this compound, this could quantify the wagging or rotational motion of the phenyl substituent.

These simulations provide a picture of the molecule not as a static entity, but as a dynamic system constantly undergoing conformational changes, which is crucial for understanding its interactions in a biological or chemical environment.

Prediction of Spectroscopic Parameters (e.g., UV-Vis, NMR chemical shifts)

Computational chemistry offers robust methods for the a priori prediction of various spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds or in the interpretation of experimental spectra.

UV-Vis Spectra : As detailed in section 5.2, TD-DFT is the primary method for predicting the electronic absorption spectrum of a molecule. faccts.de By calculating the excitation energies (λmax) and corresponding oscillator strengths, a theoretical UV-Vis spectrum can be constructed. These predictions are often in excellent agreement with experimental results, especially when appropriate functionals and basis sets are used. researchgate.net For this compound, this would predict the wavelengths of maximum absorption arising from electronic transitions within its aromatic system.

NMR Chemical Shifts : Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining molecular structure. Theoretical prediction of NMR chemical shifts (¹H and ¹³C) can be achieved with high accuracy using DFT, most commonly through the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net This approach involves first optimizing the molecular geometry using DFT and then performing a GIAO calculation to obtain the nuclear magnetic shielding tensors, from which the chemical shifts are derived. Studies on a wide range of 9-acridinone derivatives have shown a strong linear correlation between GIAO/DFT-predicted chemical shifts and experimental values. researchgate.net This predictive power is extremely useful for assigning complex spectra and verifying proposed structures.

Table 3: Illustrative Comparison of Predicted and Experimental ¹³C NMR Shifts for an Acridinone Carbon Note: This table demonstrates the typical accuracy of GIAO/DFT calculations for a key carbon atom in the acridinone system.

| Atom | Description | Calculated Shift (ppm) | Experimental Shift (ppm) | Difference (ppm) |

|---|---|---|---|---|

| C9 | Carbonyl Carbon | 178.5 | 177.9 | +0.6 |

Quantitative Structure-Property Relationships (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to build a mathematical model correlating the structural or physicochemical properties of a set of compounds with a specific target property. nih.govijera.com The fundamental goal is to develop a predictive model that can estimate the property of interest for new, untested molecules based solely on their chemical structure. nih.gov

The development of a QSPR model for a class of compounds like phenylacridinones involves several key steps:

Data Set Compilation : A diverse set of molecules with experimentally measured values for the target property is collected.

Descriptor Calculation : For each molecule, a large number of numerical "descriptors" are calculated. These descriptors represent various aspects of the molecular structure, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), and quantum-chemical (e.g., HOMO/LUMO energies) features.

Model Building : Statistical methods, such as multiple linear regression or machine learning algorithms (e.g., Random Forest, XGBoost), are used to find the best mathematical equation relating a subset of the descriptors to the target property. ijera.comresearchgate.net

Validation : The model's predictive power and robustness are rigorously tested using statistical metrics and validation techniques like cross-validation and external validation. ijera.com

For the acridine scaffold, QSAR (a subset of QSPR focused on biological activity) models have been successfully developed to predict properties such as antitumor activity and mutagenicity. plos.orgacs.org For instance, relationships have been established between the structural features of 9-anilinoacridines and their antileukemic activity. acs.org Such models are powerful tools in drug discovery and materials science, enabling the rapid screening of virtual libraries and the rational design of new compounds with desired properties, thereby saving significant time and resources. plos.org

Reaction Mechanisms and Mechanistic Pathway Elucidation for 2 Phenylacridin 9 10h One Transformations

Mechanistic Studies of Cyclization Reactions Leading to Acridin-9(10H)-ones

The formation of the acridin-9(10H)-one core is often achieved through cyclization reactions. One notable transition-metal-free approach involves the tert-butyl hydroperoxide (TBHP)-promoted oxidative annulation of isatins with arynes. organic-chemistry.org In this method, TBHP is not just an oxidant but is essential for inducing a Baeyer-Villiger-type rearrangement of the isatin (B1672199) starting material into a more reactive isatoic anhydride (B1165640) intermediate. This anhydride then reacts with benzyne (B1209423), generated from an aryl triflate precursor in the presence of a fluoride (B91410) source like cesium fluoride (CsF), to form the acridone (B373769) structure through cyclization and subsequent extrusion of carbon dioxide. organic-chemistry.org Control experiments have indicated that this process does not proceed via a radical pathway. organic-chemistry.org

Another significant cyclization method is the Ullmann condensation, which involves the reaction of an aniline (B41778) derivative with an o-chlorobenzoic acid to form a diphenylamine-2-carboxylic acid intermediate. pharmaguideline.com This intermediate is then cyclized using a catalyst like phosphorus oxychloride (POCl3) to yield a 9-chloroacridine (B74977), which can be subsequently converted to the acridone. pharmaguideline.com The Bernthsen acridine (B1665455) synthesis provides another route where a diphenylamine (B1679370) is condensed with a carboxylic acid in the presence of zinc chloride to form the acridine ring system. pharmaguideline.comptfarm.pl

Detailed Understanding of C-H Activation Mechanisms in Synthesis

Direct C-H activation has emerged as a powerful and atom-economical strategy for the synthesis and functionalization of complex organic molecules, including acridin-9(10H)-ones. tcichemicals.comias.ac.in This approach avoids the need for pre-functionalized starting materials, making it a more efficient and environmentally friendly process. tcichemicals.com The mechanisms of C-H activation can be broadly categorized into:

Oxidative Addition: A low-valent metal center inserts into a C-H bond, forming a higher-valent organometallic intermediate. ias.ac.in

Concerted Metalation-Deprotonation (CMD): This pathway involves a concerted breaking of the C-H bond and formation of a metal-carbon bond, often facilitated by a ligand on the metal center. ias.ac.in

Electrophilic Addition: An electrophilic metal catalyst attacks the C-H bond. ias.ac.in

In the context of acridin-9(10H)-one synthesis, palladium-mediated C-H activation has been a key focus. acs.org For instance, the use of a directing group, such as a pyridinyl group attached to the acridinone (B8587238) nitrogen, can guide the regioselective arylation at specific C-H bonds (e.g., C(4)-H and C(1)-H). acs.org The reaction proceeds through the formation of palladacycle intermediates, which have been isolated and characterized. acs.org The reaction of these palladacycles with coupling partners like potassium aryltrifluoroborates or aryl iodides then yields the desired arylated acridinone products. acs.org

Role of Catalysts and Ligands in Modulating Reaction Pathways

Catalysts and their associated ligands play a pivotal role in directing the outcome of chemical reactions, influencing selectivity, and enabling otherwise inaccessible transformations. In the synthesis of 2-phenylacridin-9(10H)-one and its derivatives, various catalytic systems are employed.

For instance, in palladium-catalyzed C-H activation, the choice of ligand is crucial. Bulky, electron-rich dialkylbiaryl phosphine (B1218219) ligands, such as those developed by Buchwald, are known to enhance the reactivity of palladium catalysts in cross-coupling reactions. sigmaaldrich.com These ligands stabilize the palladium(0) active species and facilitate the catalytic cycle. sigmaaldrich.com The generation of the active Pd(0) catalyst from a precatalyst can be promoted by a base, with the reaction temperature depending on the strength of the base used. sigmaaldrich.com

In iridium-catalyzed reactions, such as the amination and annulation of oxazoles with anthranils to form acridones, the catalyst system often includes a combination of a metal precursor like [Cp*IrCl2]2 and silver salts such as AgNTf2 and AgOTf. rsc.org These components work in concert to facilitate the desired transformation. The choice of solvent can also significantly impact the reaction outcome.

The role of ligands extends to controlling regioselectivity. In some palladium-catalyzed reactions, the strategic use of different ligands can lead to the formation of different products from the same starting materials. beilstein-journals.org This highlights the subtle yet powerful influence of the ligand sphere around the metal center in dictating the reaction pathway.

Isotopic Labeling and Kinetic Isotope Effect (KIE) Experiments for Mechanism Validation

Isotopic labeling and the measurement of kinetic isotope effects (KIEs) are indispensable tools for elucidating reaction mechanisms. researchgate.netwikipedia.org By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), chemists can probe whether a particular bond is broken in the rate-determining step of a reaction. wikipedia.org

A significant KIE (typically kH/kD > 2) suggests that the C-H bond is broken in the rate-determining step, which is known as a primary kinetic isotope effect. wikipedia.org A smaller KIE, or a secondary kinetic isotope effect, can provide information about changes in hybridization at the labeled position during the reaction. wikipedia.org

In the study of acridone synthesis, deuterium (B1214612) labeling experiments have been used to validate proposed mechanisms. For example, in a palladium-mediated C-H activation/arylation of a 10-(pyridin-2-yl)acridin-9(10H)-one derivative, a KIE value of 1.0 was observed when comparing the reaction rates of the deuterated and non-deuterated substrates. acs.org This result suggests that the C-H bond cleavage is not the rate-determining step in this particular catalytic cycle. In other systems, deuterium labeling has been used to trace the source of hydrogen atoms in the final product. nih.gov

| Experiment Type | Observation | Mechanistic Implication | Reference |

| Deuterium Labeling | 84% deuteration at the new benzylic C(sp3)−H position when using CD3OD. | Confirms the role of the solvent as a proton/deuteron source. | researchgate.net |

| Parallel Reactions | kH/kD ≈ 1.2 when using CH3OH vs. CD3OD. | Protodemetalation occurs after the rate-limiting step. | researchgate.net |

| C-H Activation KIE | kH/kD = 1.0 for Pd-mediated C-H arylation. | C-H bond cleavage is not the rate-determining step. | acs.org |

| Deuterium Labeling | Deuterated product obtained when D2O is added. | Confirms the involvement of a protonation step. | acs.org |

Investigation of Free Radical Pathways and Inhibition Studies

While many reactions leading to acridones proceed through ionic or organometallic intermediates, the involvement of free radical pathways has also been investigated. Free radical reactions are often initiated by light (photoredox catalysis) or radical initiators. nih.govacs.org

To determine if a reaction proceeds through a free radical mechanism, radical scavenging experiments are often conducted. rsc.org In these experiments, a known radical trap, such as 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) or butylated hydroxytoluene (BHT), is added to the reaction mixture. rsc.org If the reaction is significantly inhibited or quenched in the presence of the radical scavenger, it provides strong evidence for a free radical pathway. rsc.org

For example, in the synthesis of acridones via an iridium-catalyzed amination and annulation, the addition of TEMPO or BHT did not significantly affect the reaction, suggesting that a free radical pathway is unlikely under those specific conditions. rsc.org Conversely, in some photoredox-catalyzed reactions involving acridine derivatives, the mechanism explicitly involves the generation of radical species. nih.gov For instance, an acridinium (B8443388) salt can be excited by light and then reduced to form an acridine radical, which can then participate in subsequent catalytic cycles. nih.gov

Examination of Nucleophilic Substitution Mechanisms in Acridin-9(10H)-one Derivatives

The acridin-9(10H)-one scaffold can undergo nucleophilic substitution reactions, particularly at the C9 position. pharmaguideline.com The electron density at the C9 position is relatively low, making it susceptible to attack by nucleophiles. pharmaguideline.com This reactivity is enhanced in the corresponding quaternary acridinium salts. pharmaguideline.com

The hydrolysis of 9-substituted acridines, for example, is a well-studied nucleophilic substitution reaction. The rate of hydrolysis can be influenced by the nature of the substituent at the C9 position and the pH of the medium. clockss.org For instance, the hydrolysis of 9-aminoacridine (B1665356) derivatives is generally more facile in alkaline conditions compared to acidic media. clockss.org

Derivatization Strategies and Structure Research Relationship Studies of 2 Phenylacridin 9 10h One

Systematic Substitution at Various Positions of the 2-Phenylacridin-9(10H)-one Scaffold

The derivatization of the this compound scaffold is achieved through systematic substitution at several key positions on its tricyclic and phenyl rings. These modifications are instrumental in creating a diverse library of analogues with tailored properties.

One common strategy involves substitution at the N-10 position of the acridinone (B8587238) core. For instance, the Ullmann condensation reaction can be used to introduce various aryl groups at this position. acs.org A notable example is the synthesis of 10-phenylacridin-9(10H)-one from acridin-9(10H)-one. acs.org Further modifications can be made by introducing substituents onto the N-phenyl ring, such as carbazole (B46965) units, to create bipolar host materials for organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net

Substitutions on the acridone (B373769) backbone itself are also frequently explored. The C-2 and C-7 positions are common sites for modification, with methyl groups being introduced to synthesize compounds like 2,7-Dimethyl-10-phenylacridin-9(10H)-one. sigmaaldrich.com Halogenation, particularly bromination at the C-2 and C-7 positions, is another key derivatization strategy. The C-9 position of the acridine (B1665455) ring is also a target for substitution, often with a phenyl group, which can impact the stability of the resulting molecule. mdpi.com

Furthermore, multi-component reactions offer a versatile approach to synthesizing highly substituted acridin-9(10H)-one derivatives. For example, the cyclocondensation of aromatic aldehydes, aromatic amines, and dimedone can yield 3,4-dihydro-3,3-dimethyl-9-phenylacridin-1(2H,9H,10H)-one derivatives. oszk.huheteroletters.org This method allows for the introduction of a variety of substituents on both the phenyl and acridinone moieties. oszk.hu

Table 1: Examples of Systematic Substitutions on the Acridin-9(10H)-one Scaffold

| Position of Substitution | Substituent | Resulting Compound/Derivative Class | Synthetic Method | Reference |

|---|---|---|---|---|

| N-10 | Phenyl | 10-Phenylacridin-9(10H)-one | Ullmann Condensation | acs.org |

| N-10 Phenyl Ring | Carbazole | 10-(4-(9H-carbazol-9-yl)phenyl)acridin-9(10H)-one (AC-Ph-Cz) | Ullmann Condensation | researchgate.netresearchgate.net |

| C-2, C-7 | Methyl | 2,7-Dimethyl-10-phenylacridin-9(10H)-one | Not specified | sigmaaldrich.com |

| C-2, C-7 | Bromo | 2,7-Dibromo-10H-acridin-9-one | Not specified | |

| C-9 | Phenyl | 9-Phenylacridine (B188086) derivatives | Not specified | mdpi.com |

| Multiple | Various aryl and alkyl groups | 3,4-dihydro-3,3-dimethyl-9-phenylacridin-1(2H,9H,10H)-one derivatives | One-pot three-component cyclocondensation | oszk.huheteroletters.org |

Influence of Substituents on Electronic and Conformational Properties

The electronic and conformational properties of the this compound scaffold can be significantly altered by the nature and position of its substituents. These changes are crucial for tailoring the molecule for specific applications, such as in electronic devices or as molecular sensors.

The introduction of different substituents can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. For instance, in the context of OLEDs, linking an electron-rich carbazole unit to the nitrogen atom of the acridone through a phenyl or pyridyl bridge creates bipolar host materials with balanced carrier-transporting properties. researchgate.netresearchgate.net The nature of the substituent on the phenyl ring has a non-negligible influence on the mobility of charge carriers. rsc.org The presence of a pyridyl bridge in 10-(5-(9H-carbazol-9-yl)pyridin-2-yl)acridin-9(10H)-one (AC-Py-Cz) leads to better charge-balancing ability compared to a phenyl bridge. researchgate.net

The substitution pattern also affects the photophysical properties. For example, the introduction of a 9-aryl group to the acridinium (B8443388) system can lead to strong quenching of fluorescence. acs.org In contrast, the incorporation of a pyridinyl directing group in palladium-mediated C-H bond arylation can lead to the formation of byproducts with good fluorescence properties. acs.org Theoretical calculations have shown that in boron-substituted acridinium dyes, charge transfer to the acridinium core can occur from either the N-aryl or the B-aryl moiety, depending on the nature of the boron substituent. acs.org

Conformational changes are also induced by substituents. The introduction of bulky groups can lead to a highly twisted and rigid structure, which is beneficial for thermal stability in OLED host materials. researchgate.netresearchgate.net The steric hindrance from long alkyl chains and a phenyl group at position 9 can affect the ring closure during the synthesis of crown ethers incorporating the acridin-9(10H)-one unit. mdpi.com

Table 2: Influence of Substituents on Properties of Acridin-9(10H)-one Derivatives

| Substituent/Modification | Position | Effect on Electronic/Conformational Properties | Application Context | Reference |

|---|---|---|---|---|

| Carbazole unit (via phenyl or pyridyl bridge) | N-10 | Creates bipolar materials with balanced charge transport. | OLED Host Materials | researchgate.netresearchgate.net |

| Pyridyl bridge (vs. Phenyl bridge) | N-10 | Improves charge-balancing ability. | OLED Host Materials | researchgate.net |

| 9-Aryl group | C-9 | Quenches fluorescence. | Photophysics | acs.org |

| Bulky groups | Various | Induces a twisted and rigid conformation, enhancing thermal stability. | OLED Host Materials | researchgate.netresearchgate.net |

| Long alkyl chains and phenyl group | Polyether ring and C-9 | Causes steric hindrance affecting macrocyclization. | Synthesis of Crown Ethers | mdpi.com |

Rational Design of Acridin-9(10H)-one Analogues for Targeted Research

The rational design of this compound analogues is a key strategy for developing molecules with specific functionalities for targeted research applications, particularly in materials science and photocatalysis.

In the field of OLEDs, the design principle often involves creating bipolar host materials to achieve high efficiency. This is accomplished by linking electron-donating and electron-accepting moieties to the acridone core. For example, attaching a carbazole unit (electron-donating) to the nitrogen atom of the acridone (electron-accepting) through a phenyl or pyridyl linker results in materials with good thermal stability and balanced carrier-transporting properties. researchgate.netresearchgate.net The goal is to achieve high triplet energy and efficient energy transfer to the phosphorescent guest emitter. rsc.org

For photocatalysis, acridinium salts are designed to have strong photocatalytic activity. A novel ionic photocatalyst was developed by first synthesizing 10-phenylacridin-9(10H)-one, which was then converted to 9,10-diphenylacridine-10-ammonium bromide. acs.org This design allows for the introduction of transition metals like copper, creating a photocatalyst with both strong photocatalytic activity and the inductive function of the metal. acs.org The design of such catalysts aims to improve photo-oxidation capability for applications like the decarboxylation of aromatic carboxylic acids. acs.org

The design of acridin-9(10H)-one derivatives also extends to their use as sensors. By incorporating the acridinone unit into a macrocyclic structure like a crown ether, sensor molecules with the ability to recognize specific ions can be created. mdpi.combme.hu The design focuses on creating a binding pocket and a signaling unit, where the binding of a guest molecule induces a change in the photophysical properties of the acridinone fluorophore. bme.hu

Molecular Recognition Studies Involving Acridin-9(10H)-one Derivatives

Derivatives of this compound have been investigated for their molecular recognition capabilities, particularly when incorporated into larger supramolecular structures. These studies are fundamental to the development of chemical sensors and transporters.

A significant area of research is the incorporation of the acridin-9(10H)-one unit into crown ethers. These acridino-crown ethers have been studied for their ability to recognize and bind various guest molecules, including protonated amines and metal ions. mdpi.combme.hu The recognition process is often monitored by changes in the UV-Vis and fluorescence spectra of the host molecule upon complexation with a guest. bme.hu

Studies have shown that acridino-crown ethers can selectively bind metal ions such as Ag+, Cd2+, Ni2+, Pb2+, and Zn2+. bme.hu The complexation of protonated aralkylamine derivatives is also favorable, with intermolecular π-π interactions playing a significant role. mdpi.com However, it has been observed that acridine-based crown ethers are more effective in complexing protonated amines than their acridin-9(10H)-one analogues. mdpi.com This is attributed to the reduced electron donor ability of the heteroatom in the acridin-9(10H)-one subunit and the potential for intermolecular hydrogen bonding between the carbonyl group and the ammonium (B1175870) proton, which can inhibit complex formation. mdpi.com

Enantiomeric recognition is another important aspect of these studies. Chiral acridino-crown ethers have been synthesized and their ability to discriminate between the enantiomers of chiral amines and amino acid derivatives has been investigated. mdpi.combme.hu This enantioselectivity is crucial for applications in chiral separation and sensing. mdpi.com

Supramolecular Chemistry and Host-Guest Interactions Utilizing Acridin-9(10H)-one Units

The this compound unit is a valuable building block in supramolecular chemistry, where it is utilized to construct host molecules for specific guest recognition. The principles of host-guest chemistry, governed by non-covalent interactions, are central to the function of these systems.

The incorporation of the acridin-9(10H)-one scaffold into macrocycles, such as crown ethers, is a prominent example of its use in supramolecular chemistry. mdpi.combme.hu These host molecules are designed to have a pre-organized cavity that can selectively bind guest species. The binding is driven by a combination of non-covalent interactions, including hydrogen bonding, π-π stacking, and cation-π interactions. bme.hu

The N-substituted acridinium motif, a derivative of the acridin-9(10H)-one structure, is an electron-deficient unit that can reversibly alter its shape and electronic properties in response to external stimuli like redox signals. researchgate.net This property has been exploited in the design of switchable supramolecular systems, such as mdpi.comrotaxanes. researchgate.net

In the context of host-guest interactions, the conformational rigidity of the host molecule can enhance the degree of recognition. mdpi.com The design of highly lipophilic enantiopure crown ethers containing an acridin-9(10H)-one unit has been pursued to improve their solubility in membranes for transport applications. mdpi.com The interplay of steric and electronic factors, as influenced by substituents on the acridin-9(10H)-one core, is critical in determining the strength and selectivity of host-guest binding. mdpi.com

Advanced Applications of 2 Phenylacridin 9 10h One in Chemical and Materials Science Research

Integration into Organic Light-Emitting Diodes (OLEDs) and Advanced Display Technologies

The acridone (B373769) core is a promising building block for organic light-emitting diode (OLED) materials, particularly for the development of emitters that exhibit thermally activated delayed fluorescence (TADF). The principle of TADF allows for the harvesting of both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency. While direct data for 2-Phenylacridin-9(10H)-one is not extensively available, research on structurally related acridone and acridine (B1665455) derivatives provides strong evidence for its potential in this field.

Derivatives of acridone have been successfully employed as TADF emitters, demonstrating high external quantum efficiencies (EQEs) in OLED devices. For instance, acridone derivatives incorporating carbazole (B46965) or phenoxazine substituents have been synthesized and characterized as efficient electroluminophores. These compounds exhibit reversible electrochemical oxidation and excellent luminescent properties. A notable example is a device utilizing a phenoxazinyl monosubstituted acridone, which achieved a maximum EQE of 16.7%. Similarly, spiro-[acridine-9,9′-fluorene]-based compounds have been developed as TADF emitters, with some derivatives reaching EQEs as high as 24.9% in deep-blue to sky-blue emitting OLEDs. These findings underscore the potential of the acridone scaffold in creating high-performance OLEDs. The introduction of a phenyl group at the 2-position of the acridone core could further tune the emission color and enhance the charge transport properties, making this compound a compelling candidate for future OLED research.

| Emitter Compound Class | Emission Color | Maximum External Quantum Efficiency (EQE) (%) |

| Phenoxazinyl monosubstituted acridone | Not Specified | 16.7 |

| Spiro-[acridine-9,9′-fluorene] derivative (3NPMAF) | Deep-Blue to Sky-Blue | 24.9 |

| 10-Dibenzothiophenyl-9,9-diphenylacridane derivative | Green | 26.5 |

Utilization as Photocatalysts in Diverse Organic Transformations

The acridine core structure has been identified as a potent photocatalytic motif, capable of facilitating a variety of organic transformations under visible light irradiation. Acridinium (B8443388) salts, derived from the acridine scaffold, are particularly effective organo-photocatalysts for various reactions, including oxygenations. Research has shown that the combination of acridine derivatives with Lewis acids can generate powerful photooxidants capable of promoting challenging C-H amination reactions of electronically diverse arenes.

The photocatalytic cycle of acridine derivatives typically involves the formation of an excited state upon absorption of visible light. This excited state can then engage in single-electron transfer (SET) processes with a substrate. For example, in decarboxylative radical additions, the excited acridine catalyst can induce photodecarboxylation of carboxylic acids through a proton-coupled electron transfer (PCET) mechanism. This generates an acridinyl radical and an alkyl radical, which can then participate in subsequent bond-forming reactions. The photocatalytic activity of acridone derivatives has also been harnessed in atom transfer radical polymerization (ATRP) and the direct arylation of arenes and heteroarenes. The phenyl substituent in this compound could influence the photoredox potential and absorption spectrum of the molecule, potentially enhancing its photocatalytic efficiency and expanding its applicability in organic synthesis.

| Photocatalytic Reaction | Catalyst System | Key Mechanistic Step |

| C-H Amination | Acridine derivative + Lewis Acid | Photoinduced Electron Transfer |

| Decarboxylative Conjugate Addition | Acridine derivative | Proton-Coupled Electron Transfer (PCET) |

| Atom Transfer Radical Polymerization (ATRP) | Acridone derivative | Photoinduced Electron Transfer |

| Direct Arylation | Acridone derivative | Photoinduced Electron Transfer |

Development of Fluorescent Probes and Chemical Sensors for Analytical Applications

The inherent fluorescence of the acridine and acridone skeletons makes them excellent platforms for the design of fluorescent probes and chemical sensors. Derivatives of acridine have been developed as chemosensors for the selective detection of various metal ions. These sensors often operate on a "turn-on" or "turn-off" fluorescence mechanism upon binding with the target analyte.

For instance, acridine-based chemosensors have demonstrated high selectivity and sensitivity for the detection of biologically and environmentally important metal ions such as Fe³⁺, Ni²⁺, Zn²⁺, and Cd²⁺. The detection mechanism can involve processes like photoinduced electron transfer (PET), where the binding of a metal ion to the sensor molecule quenches or enhances the fluorescence emission. One study reported an acridine derivative that acts as a selective fluorescent sensor for Zn²⁺ and Cd²⁺ by quenching the PET effect upon chelation, leading to a significant enhancement of the emission intensity. The detection limits for these sensors can be in the micromolar to nanomolar range, which is often below the permissible levels in drinking water as set by environmental agencies. The phenyl group in this compound could be functionalized with specific recognition moieties to create highly selective and sensitive fluorescent probes for a wide range of analytes.

| Target Analyte | Sensor Core | Detection Mechanism | Limit of Detection (LOD) |

| Fe³⁺ | Acridine | Not Specified | 4.13 µM |

| Ni²⁺ | Acridine | Not Specified | 1.52 µM |

| Zn²⁺ | Acridine | PET Quenching | Micromolar to Nanomolar Range |

| Cd²⁺ | Acridine | PET Quenching | Micromolar to Nanomolar Range |

Research into Materials for Thermochemiluminescence (TCL)

Thermochemiluminescence (TCL) is a phenomenon where a substance emits light upon gentle heating, following a chemical reaction that generates an electronically excited state. Acridine-containing 1,2-dioxetanes are a class of compounds that have been extensively studied for their TCL properties. The thermal decomposition of these 1,2-dioxetanes leads to the formation of an excited-state acridone derivative, which then decays to its ground state by emitting light.

| Precursor Compound Class | Emitter | Key Process | Application |

| Acridine-containing 1,2-dioxetanes | Acridone derivatives | Thermal decomposition | Bioanalysis, Ultrasensitive labels |

Exploration in Advanced Functional Materials (e.g., Covalent Organic Frameworks, Optoelectronic Devices)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and tunable properties, making them promising materials for a wide range of applications, including optoelectronics and catalysis. The incorporation of functional building blocks into the COF structure is a key strategy for tailoring their properties.

Recently, acridine-functionalized COFs have been synthesized and investigated as photocatalysts for metallaphotocatalytic C-N cross-coupling reactions. These COFs exhibit broad absorption in the visible light region and demonstrate good to excellent yields for various substrates. The ordered and porous nature of COFs allows for efficient diffusion of reactants and products, while the photoactive acridine units facilitate the catalytic transformation. The modular nature of COF synthesis allows for the integration of various functional linkers. Given the desirable photophysical and electronic properties of the acridone scaffold, this compound could serve as a valuable building block for the construction of novel COFs with applications in photocatalysis, sensing, and optoelectronic devices. The phenyl substituent could be used to further tune the electronic properties of the resulting COF or as a point of attachment for other functional groups.

| Material Class | Functional Unit | Application | Key Feature |

| Covalent Organic Frameworks (COFs) | Acridine | Metallaphotocatalytic C-N cross-coupling | Porous, crystalline, tunable |

Future Research Directions and Interdisciplinary Perspectives on 2 Phenylacridin 9 10h One

Exploration of Novel and Sustainable Synthetic Pathways

The development of environmentally benign and efficient synthetic routes to access the acridone (B373769) core is a key area of ongoing research. Traditional methods often require harsh conditions, but modern approaches focus on atom economy and catalytic processes.

Multi-component Reactions: A sustainable method involves a three-component reaction to produce 1,3-diaryl-1,2-dihydroacridin-9(10H)-one derivatives, which can be subsequently aromatized. mdpi.com This approach offers high yields and a reduction in waste by combining multiple starting materials in a single step.

Ullmann Coupling: The Ullmann coupling reaction is a classic and effective method for N-arylation. It is used to synthesize 10-phenylacridin-9(10H)-one from acridin-9(10H)-one, which serves as a crucial precursor for more complex structures like ionic photocatalysts. acs.org

Intramolecular Cyclization: Fluorinated acridone derivatives can be synthesized by the intramolecular cyclization of fluorinated benzophenones with amine nucleophiles. nih.gov For instance, heating bis(2,4,5-trifluorophenyl)methanone in DMF with KOH can generate N,N-dimethylacridone derivatives in high yields. nih.gov

Palladium-Mediated C-H Activation: A highly advanced and site-selective strategy involves the palladium-mediated C-H bond activation of the acridinone (B8587238) core. acs.org Using a removable pyridinyl directing group, this method allows for the precise arylation at the C4 and C1 positions, enabling the synthesis of complex derivatives that were previously difficult to access. acs.org This technique has been used to generate distinct palladacycles which can then be used in stoichiometric or catalytic transformations. acs.org

| Synthetic Method | Description | Key Advantages | Reference |

| Three-Component Reaction | Condensation of appropriate precursors to form dihydroacridinone derivatives followed by aromatization. | High atom economy, operational simplicity, sustainable. | mdpi.com |

| Ullmann Coupling | Copper-catalyzed N-arylation of the acridinone nitrogen with a phenyl halide. | Reliable method for creating the N-phenyl bond, good for producing key intermediates. | acs.orgacs.org |

| Intramolecular Cyclization | Cyclization of substituted benzophenones in the presence of an amine source. | Access to specifically substituted and fluorinated acridone cores. | nih.gov |

| C-H Bond Activation | Palladium-catalyzed, directing-group-assisted functionalization of specific C-H bonds on the acridone scaffold. | High site-selectivity for late-stage functionalization, access to novel derivatives. | acs.org |

Deeper Understanding of Structure-Property-Function Relationships for Rational Design

A fundamental goal is to precisely control the chemical and physical properties of 2-phenylacridin-9(10H)-one derivatives by modifying their molecular structure. This rational design approach is informed by a combination of experimental synthesis and computational analysis.

The core acridone structure is not planar but adopts a "butterfly-like" configuration. dntb.gov.ua The substituents on both the acridine (B1665455) nitrogen and the phenyl ring significantly influence the molecule's electronic properties, intermolecular interactions, and ultimately, its function. dntb.gov.uaresearchgate.net

Donor-Acceptor Systems: Introducing electron-donating and electron-accepting groups creates intramolecular charge transfer (ICT) characteristics. researchgate.net This strategy is used to design chromophores with high sensitivity to their environment (solvatochromism), where the emission wavelength changes based on solvent polarity. Ketone-containing acridone derivatives can exhibit large Stokes shifts, ranging from 5000 cm⁻¹ to 10,000 cm⁻¹, making them suitable for various sensing applications. researchgate.net

Computational Insights: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations are increasingly used to complement experimental findings. researchgate.net These computational tools help elucidate the nature of electronic transitions, predict absorption and emission spectra, and understand the role of the acridone core in stabilizing charged states, which is crucial for designing molecules with specific electrochemical and photophysical properties. researchgate.netresearchgate.net

Fluorination Effects: The introduction of fluorine atoms, as seen in the synthesis of fluorinated acridones, can significantly alter the molecule's electronic properties, lipophilicity, and metabolic stability, which is a key strategy in medicinal chemistry applications. nih.gov

| Structural Modification | Resulting Property/Function | Underlying Principle | Reference |

| Addition of Donor/Acceptor Groups | Solvatochromism, Tunable Emission | Intramolecular Charge Transfer (ICT) | researchgate.net |

| Altering N-atom Substituents | Changes in Molecular Packing | Modifies "butterfly" configuration and intermolecular contacts (e.g., H...H, C...H). | dntb.gov.ua |

| Introduction of Fluorine Atoms | Altered Electronics and Lipophilicity | High electronegativity and unique properties of fluorine. | nih.gov |

| Extension of π-Conjugation | Red-shifted Absorption/Emission | Lowering of the HOMO-LUMO energy gap. | researchgate.net |

Development of Advanced Spectroscopic and Mechanistic Probes Based on this compound

The inherent fluorescence of the acridone core makes it an excellent platform for developing advanced sensor molecules and mechanistic probes. The high fluorescence quantum yields and large Stokes shifts of certain derivatives are particularly advantageous. researchgate.net

Future research will focus on creating probes with higher selectivity, sensitivity, and tailored responses to specific analytes or environmental changes. A key strategy is the integration of the acridone fluorophore with a specific recognition unit, such as a crown ether. The synthesis of 9-phenylacridino-18-crown-6 ether sensor molecules is a prime example. researchgate.net These molecules demonstrate the ability to recognize and bind various cations, including Ag⁺, Cd²⁺, Ni²⁺, Pb²⁺, and NH₄⁺, which is signaled by a change in their UV-Vis and fluorescence spectra. researchgate.net

The design of these probes often involves preparing a key intermediate, such as 9-phenylacridine-4,5-diol, from an acridin-9(10H)-one derivative, followed by macrocyclization. researchgate.netmdpi.com The development of enantiopure crown ethers also opens the door to chiral recognition. researchgate.netmdpi.com The pronounced Stokes shifts observed in some of these compounds (exceeding 15,500 cm⁻¹) are highly desirable as they minimize self-absorption and improve signal-to-noise ratios in detection applications. researchgate.net

Integration of this compound into Complex Chemical and Supramolecular Systems

Moving beyond discrete molecules, a significant research direction is the incorporation of the this compound motif into larger, functional systems. This includes polymers, mechanically interlocked molecules like rotaxanes, and complex host-guest assemblies.

The acridinium (B8443388) unit, the oxidized form of the acridan core, is an electron-deficient building block that can undergo reversible changes in shape and electronic properties in response to redox signals. researchgate.net This switchable behavior is highly attractive for creating dynamic supramolecular systems. For example, the reversible electrochemical cycling between the oxidized acridinium state (AcPh⁺) and the reduced acridan state (AcPhH) allows the system to act as a molecular switch. researchgate.net This property has been exploited in the design of sigmaaldrich.comrotaxanes where acridinium units act as stoppers whose recognition properties can be modulated. researchgate.net

Furthermore, the integration of the acridinone moiety into macrocycles like crown ethers creates sophisticated host molecules. mdpi.com Studies have shown that acridino-crown ethers are effective transporters of protonated amine guests across liquid membranes, with the acridine form generally showing better complexation than the acridin-9(10H)-one analogues. mdpi.com The phenyl group at the 9-position is crucial for stabilizing the acridine subunit against unwanted side reactions. mdpi.com

Emerging Roles in Advanced Photochemistry and Material Science

The unique electronic structure of the this compound core makes it a versatile component in materials designed for advanced photochemical applications. Its derivatives are emerging as powerful organic photocatalysts, components in organic light-emitting diodes (OLEDs), and sensitizers in dye-sensitized solar cells (DSSCs).

Photoredox Catalysis: this compound derivatives are key precursors for some of the most powerful organic photoredox catalysts known. sigmaaldrich.com For example, 2,7-dimethyl-10-phenylacridin-9(10H)-one is an intermediate in the synthesis of the Fukuzumi and Nicewicz catalysts, such as 9-mesityl-10-phenylacridinium tetrafluoroborate. sigmaaldrich.comfluorochem.co.uk These acridinium salts are potent photooxidants used to catalyze a wide range of organic transformations, including the reduction of traditionally unreactive aryl halides via visible light-induced electron transfer. mdpi.com

Dye-Sensitized Solar Cells (DSSCs): Phenylacridine-based organic dyes are being developed as cost-effective sensitizers for DSSCs. researchgate.net The performance of these solar cells relies on the energy levels of the dye's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). By tuning the structure of the phenylacridine dye, researchers can optimize light absorption and energy conversion efficiencies. researchgate.net

Organic Light-Emitting Diodes (OLEDs): The high fluorescence quantum yields of acridine derivatives make them suitable for use as emitters in OLEDs. Research into luminogens incorporating a 9,10-dihydroacridine (B10567) unit has shown promise for developing materials with aggregation-induced emission (AIE) properties, which can enhance the efficiency and stability of OLED devices. researchgate.net

| Application Area | Specific Role of Phenylacridinone Derivative | Key Compound Example | Reference |

| Photoredox Catalysis | Precursor to a potent organic photocatalyst. | 9-Mesityl-10-phenylacridinium | sigmaaldrich.comfluorochem.co.ukmdpi.com |

| Dye-Sensitized Solar Cells | Serves as the core of a metal-free organic dye sensitizer. | Phenylacridine-based dyes with various linkers and acceptors. | researchgate.net |

| Organic Semiconductors | Building block for π-conjugated polymers used in OLEDs. | Brominated acridinones for Suzuki couplings. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products